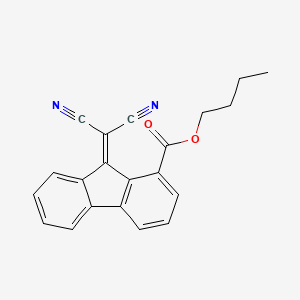
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a butyl ester group and a dicyanomethylidene substituent, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate typically involves the reaction of 9H-fluorene-1-carboxylic acid with butyl alcohol in the presence of a catalyst to form the butyl ester. The dicyanomethylidene group is then introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by cyanation reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.
Substitution: The fluorene backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the fluorene backbone provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development and materials science applications.
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-1-carboxylate derivatives: These compounds share the fluorene backbone but differ in their substituents.
Dicyanomethylidene derivatives: Compounds with similar dicyanomethylidene groups but different core structures.
Uniqueness
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is unique due to the combination of its fluorene backbone and dicyanomethylidene group. This combination imparts distinct electronic and structural properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
169063-57-4 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 9-(dicyanomethylidene)fluorene-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-15-7-4-5-8-16(15)19(20(17)18)14(12-22)13-23/h4-10H,2-3,11H2,1H3 |
InChI Key |
KMYRJBPIBUNTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=C1C(=C(C#N)C#N)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
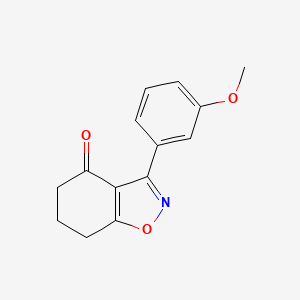

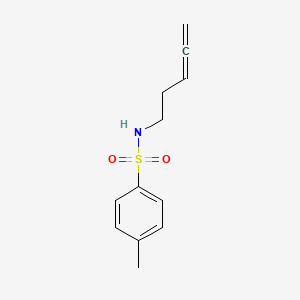
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
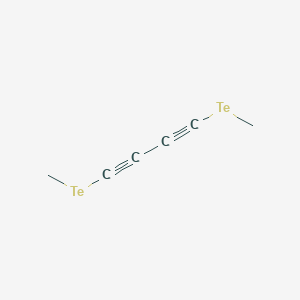
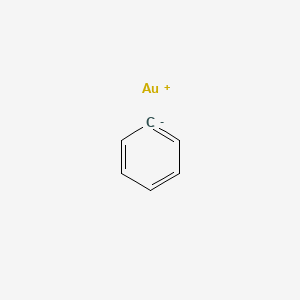

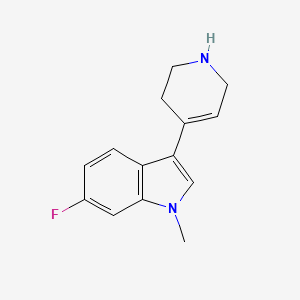


![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
